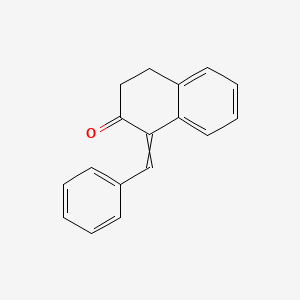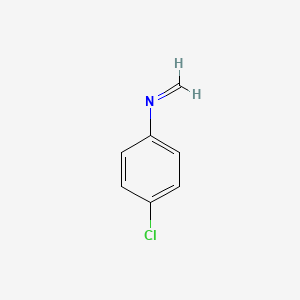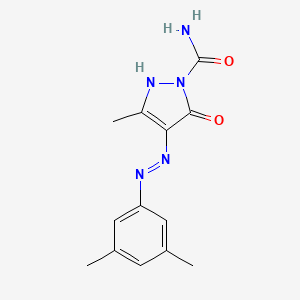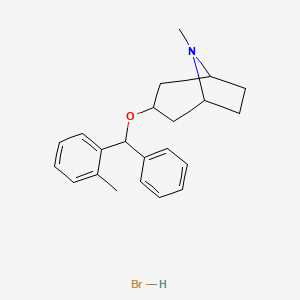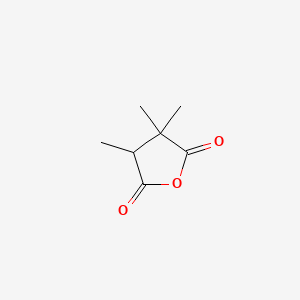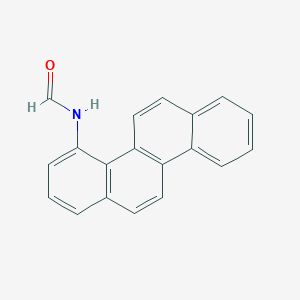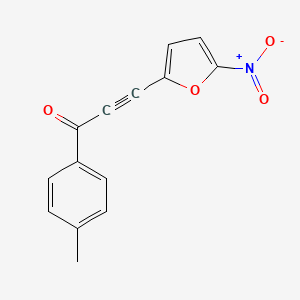
alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple methoxy groups and an isoquinoline backbone, making it a subject of interest in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of methoxy groups and the phenylethylamine side chain. Common reagents used in these reactions include methanol, phenylethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Aplicaciones Científicas De Investigación
Alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups and isoquinoline structure enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoquinoline derivatives with methoxy groups and phenylethylamine side chains. Examples include:
- Alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolineethanamine
- Beta-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine
Uniqueness
Alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-N-(2-phenylethyl)-1-isoquinolinemethanamine is unique due to its specific arrangement of methoxy groups and the presence of the phenylethylamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
39964-81-3 |
|---|---|
Fórmula molecular |
C28H30N2O4 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C28H30N2O4/c1-31-23-11-10-21(17-24(23)32-2)27(29-14-12-19-8-6-5-7-9-19)28-22-18-26(34-4)25(33-3)16-20(22)13-15-30-28/h5-11,13,15-18,27,29H,12,14H2,1-4H3 |
Clave InChI |
AKRAYSGCOJUJFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NCCC4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)

